molecular formula C16H10FNO B1392047 4-(2-Fluorobenzoyl)isoquinoline CAS No. 1187171-62-5

4-(2-Fluorobenzoyl)isoquinoline

Cat. No. B1392047
M. Wt: 251.25 g/mol
InChI Key: LXTGVXYDXBSLKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluorobenzoyl)isoquinoline is a chemical compound with the molecular formula C16H10FNO . It is not intended for human or veterinary use but is used for research purposes.


Synthesis Analysis

The synthesis of fluorinated isoquinolines has seen significant progress over the past decade . A variety of isoquinolinic ring assembly techniques have been developed, enabling the introduction of diverse fluorine-containing functionalities . These methods enhance potential bioactivity and industrial utility .


Molecular Structure Analysis

The molecular structure of 4-(2-Fluorobenzoyl)isoquinoline consists of 16 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom . The molecular weight is 251.25 g/mol.

Scientific Research Applications

  • Synthesis and Chemical Transformations :

    • A study described a new synthesis method for 2,3-dialkyl-4-carbomethoxyisoquinolin-1(2H)-ones, involving 2-fluorobenzoyl chloride, showcasing a novel approach in the field of organic synthesis (Bunce et al., 2014).
    • Another research focused on the BF3-promoted synthesis of 6,10b-diarylhexahydrobenzo[f]isoquinoline, presenting a novel rearrangement reaction and expanding the application scope of this compound (Chang et al., 2010).
  • Material Science and Polymer Chemistry :

    • Fluorescent poly(aryl ether)s containing benzo[g]isoquinoline moieties were synthesized, indicating significant applications in materials science, particularly in the development of novel fluorescent materials (Kang et al., 2004).
  • Optoelectronics and Sensor Applications :

    • The dual fluorescence emission of isoquinolinone derivatives, like the one studied by Craig et al. (2009), suggests potential applications in sensors and optoelectronic devices due to their unique photophysical properties (Craig et al., 2009).
  • Medicinal Chemistry and Biological Evaluation :

    • Research on substituted isoquinolines as potential anti-inflammatory agents, where derivatives of isoquinoline were evaluated for their inhibitory effect on tumor necrosis factor alpha, indicates the relevance of such compounds in therapeutic applications (Chao et al., 1999).
  • Crystallography and Structural Analysis :

    • The study of crystal structures of isoquinoline derivatives provides insights into their molecular interactions and structural properties, which are crucial for designing new compounds with desired characteristics (Gotoh & Ishida, 2015).

properties

IUPAC Name

(2-fluorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO/c17-15-8-4-3-7-13(15)16(19)14-10-18-9-11-5-1-2-6-12(11)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTGVXYDXBSLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorobenzoyl)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.